![molecular formula C9H9N3O3S B3165228 2-乙基-7-氧代-7H-[1,3,4]噻二唑并[3,2-a]嘧啶-5-羧酸甲酯 CAS No. 897773-56-7](/img/structure/B3165228.png)
2-乙基-7-氧代-7H-[1,3,4]噻二唑并[3,2-a]嘧啶-5-羧酸甲酯
描述
“Methyl 2-ethyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate” is a synthetic compound with potential applications in various fields . It is a derivative of pyrimidine heterocycles that contain a 1,3,4-thiadiazole ring moiety .
Synthesis Analysis
The synthesis of this compound can be achieved through microwave-assisted multi-component reactions . The process involves the use of aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles in the presence of [Et 3 NH] + [HSO 4] - ionic liquid, under solvent-free conditions .
Molecular Structure Analysis
The molecular formula of “Methyl 2-ethyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate” is C9H9N3O3S.
Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, the reactions of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo [3,2-a]pyrimidine to give the corresponding sulfides have been studied .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound are not mentioned in the available resources, similar compounds are often characterized by their melting points, IR spectra, and yields .
科学研究应用
药物化学中的杂环支架
1,3,4-噻二唑和恶二唑杂环,类似于2-乙基-7-氧代-7H-[1,3,4]噻二唑并[3,2-a]嘧啶-5-羧酸甲酯的核心结构,由于其广泛的化学修饰可能性和多样的药理潜力而被认为是至关重要的药效基团支架。这些支架作为生物制剂的关键结构成分,具有抗菌、抗炎、镇痛、抗肿瘤、抗结核和抗病毒活性。它们作为羧基、酰胺和酯基的生物等排体的作用凸显了它们在药物发现中的重要性,通过与各种酶和受体的氢键相互作用增强药理活性(Lelyukh, 2019)。
光学传感和医药应用
嘧啶衍生物与主题化合物具有相似的结构,由于其形成配位键和氢键的能力,已被广泛探索用作精细传感材料。这使得它们除了广泛的生物和医药应用外,还适用于合成光学传感器。嘧啶衍生物在传感和生物背景中的多功能性凸显了相关化合物在创建创新光学传感器和治疗剂中的潜在用途(Jindal & Kaur, 2021)。
互变异构平衡和分子相互作用
对核酸碱基(包括嘌呤和嘧啶)中互变异构平衡的研究揭示了分子相互作用对各种互变异构体稳定性的显着影响。这些见解对于理解嘧啶碱基结构变化的生物学意义至关重要,嘧啶碱基在结构上与2-乙基-7-氧代-7H-[1,3,4]噻二唑并[3,2-a]嘧啶-5-羧酸甲酯相关。此类研究有助于我们理解嘧啶衍生物生物活性的分子机制及其在医学中的潜在应用(Person等人,1989)。
作用机制
Target of Action
Compounds with similar structures, such as pyrimidines and thiadiazoles, have been shown to possess various biological profiles, including antibacterial, antiviral, anti-inflammatory, antioxidant, and antitumor activity . They interact with a variety of biological targets, often leading to a new class of activity-improved compounds .
Mode of Action
It’s known that the compound is synthesized via a single-step reaction using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, leading to their diverse biological effects .
Result of Action
Similar compounds have been shown to have various pharmaceutical activities, including antibacterial, antituberculosis, fungicidal, antitumor, herbicidal, analgesic, antiviral, and pesticidal activity .
Action Environment
It’s worth noting that the compound is synthesized under solvent-free conditions, which is a significant aspect of green synthetic organic chemistry .
生化分析
Biochemical Properties
Methyl 2-ethyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and leading to various cellular responses . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby altering their conformation and function .
Cellular Effects
The effects of Methyl 2-ethyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-ethyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to the active sites of certain enzymes, inhibiting their activity and thereby affecting the biochemical pathways they are involved in . Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-ethyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate have been observed to change over time. This includes its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 2-ethyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antibacterial activities . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels .
Metabolic Pathways
Methyl 2-ethyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and leading to changes in metabolic flux and metabolite levels . For instance, it can inhibit enzymes involved in the synthesis of certain metabolites, leading to a decrease in their levels . Additionally, it can activate enzymes involved in catabolic pathways, leading to an increase in the breakdown of certain metabolites .
Transport and Distribution
The transport and distribution of Methyl 2-ethyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, it can bind to proteins in the cytoplasm, influencing its localization and distribution within the cell .
Subcellular Localization
The subcellular localization of Methyl 2-ethyl-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate is crucial for its activity and function. This compound is often localized in specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects . Targeting signals or post-translational modifications may direct it to these compartments, influencing its activity and function . For instance, localization in the nucleus allows it to interact with transcription factors and influence gene expression .
属性
IUPAC Name |
methyl 2-ethyl-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c1-3-7-11-12-5(8(14)15-2)4-6(13)10-9(12)16-7/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQCCOJBBJFHBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=O)N=C2S1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



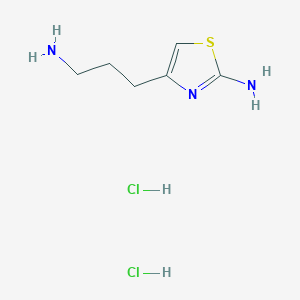
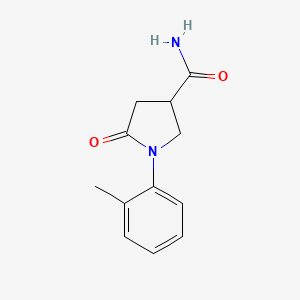

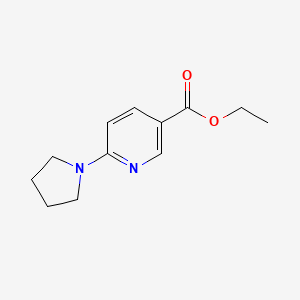

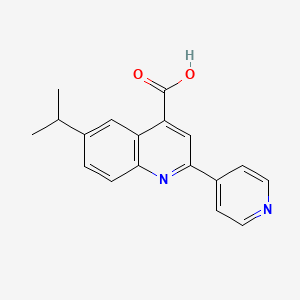
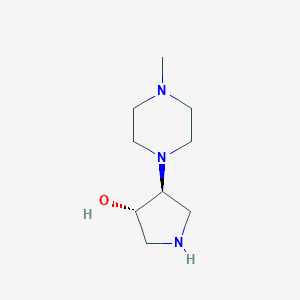
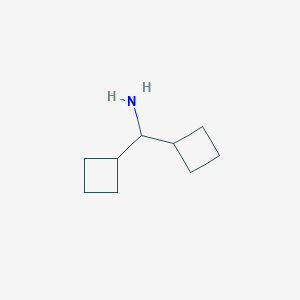
![3-[(2-Fluorobenzyl)sulfonyl]propanoic acid](/img/structure/B3165195.png)
![[3-(2-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B3165209.png)
![[3-(4-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B3165215.png)
![2-Chloro-11-methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid](/img/structure/B3165226.png)
![7-[(4-Carboxypiperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B3165236.png)
